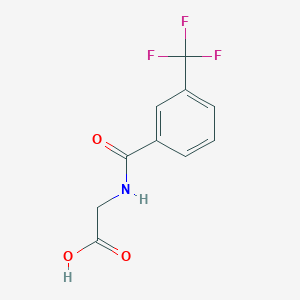

2-(3-(Trifluoromethyl)benzamido)acetic acid

描述

属性

IUPAC Name |

2-[[3-(trifluoromethyl)benzoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO3/c11-10(12,13)7-3-1-2-6(4-7)9(17)14-5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGGJQMSELMHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939008 | |

| Record name | N-{Hydroxy[3-(trifluoromethyl)phenyl]methylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17794-48-8 | |

| Record name | [[3-(Trifluoromethyl)benzoyl]amino]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17794-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Trifluoromethylhippurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017794488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{Hydroxy[3-(trifluoromethyl)phenyl]methylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-(TRIFLUOROMETHYL)BENZOYL)GLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TRIFLUOROMETHYLHIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V73MQJ4RY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-(3-(trifluoromethyl)benzamido)acetic Acid: An In-depth Technical Guide

Introduction: The Significance of a Fluorinated N-Acyl Amino Acid

2-(3-(trifluoromethyl)benzamido)acetic acid, also known as N-(3-(trifluoromethyl)benzoyl)glycine, is a valuable intermediate in the landscape of pharmaceutical and agrochemical research.[][2] The incorporation of a trifluoromethyl (CF₃) group onto the benzoyl moiety significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability.[3] These characteristics are often sought after in drug design to enhance the efficacy and pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in fundamental principles of organic chemistry and supported by practical insights for researchers, scientists, and drug development professionals.

Strategic Approach: The Schotten-Baumann Reaction

The synthesis of this compound is efficiently achieved through the acylation of glycine with 3-(trifluoromethyl)benzoyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, a robust and widely used method for forming amides from amines and acyl chlorides.[4][5][6]

The core of this strategy lies in the nucleophilic attack of the deprotonated amino group of glycine on the electrophilic carbonyl carbon of the acyl chloride. The reaction is conducted in a biphasic system, typically an organic solvent and an aqueous base, which serves a dual purpose.[4][7]

Causality Behind Experimental Choices:

-

Choice of Acylating Agent: 3-(Trifluoromethyl)benzoyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom, which makes the carbonyl carbon highly electrophilic.[3]

-

Role of the Base (Sodium Hydroxide): An aqueous solution of a base, such as sodium hydroxide, is crucial for the success of the Schotten-Baumann reaction.[6][7] Its primary roles are:

-

Temperature Control: The reaction is highly exothermic and is typically carried out at low temperatures (0-10°C).[8] This is critical to:

-

Minimize the hydrolysis of the acyl chloride, a common side reaction in the aqueous basic medium.[9]

-

Prevent potential side reactions and ensure the stability of the desired product.

-

Visualizing the Synthesis

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalent) |

| Glycine | 56-40-6 | 75.07 | 1.0 |

| 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 | 208.57 | 0.98 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.5 |

| Acetonitrile | 75-05-8 | 41.05 | Solvent |

| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | For acidification |

| Deionized Water | 7732-18-5 | 18.02 | Solvent/Wash |

Step-by-Step Procedure

-

Preparation of the Glycine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve glycine (1.0 eq) in a solution of sodium hydroxide (2.5 eq) in deionized water. Add acetonitrile to the mixture.

-

Cooling: Cool the reaction mixture to 0-5°C using an ice-salt bath with vigorous stirring.

-

Addition of Acyl Chloride: Dissolve 3-(trifluoromethyl)benzoyl chloride (0.98 eq) in acetonitrile. Add this solution dropwise to the cold glycine solution over a period of 1-2 hours, ensuring the internal temperature is maintained below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 30 minutes.

-

Acidification and Precipitation: Slowly acidify the reaction mixture to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. Maintain the temperature below 10°C during acidification. A white to off-white solid will precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₈F₃NO₃[] |

| Molecular Weight | 247.17 g/mol [] |

| Melting Point | 134-138°C[] |

| ¹H NMR | Consistent with the expected structure. |

| Mass Spectrometry | [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight. |

Safety and Handling

-

3-(Trifluoromethyl)benzoyl chloride is corrosive and a lachrymator. It reacts violently with water.[3][10] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

-

Sodium hydroxide and concentrated hydrochloric acid are corrosive and can cause severe burns. Handle with care and appropriate PPE.

-

The reaction is exothermic; therefore, strict temperature control is essential to prevent runaway reactions.

Troubleshooting and Optimization

-

Low Yield:

-

Incomplete reaction: Ensure efficient stirring to facilitate the reaction between the two phases.

-

Hydrolysis of acyl chloride: Maintain a low temperature during the addition of the acyl chloride.[9]

-

-

Impure Product:

-

Inadequate washing: Thoroughly wash the product with cold water to remove residual salts.

-

Recrystallization: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Conclusion

The Schotten-Baumann synthesis of this compound is a reliable and scalable method for producing this important fluorinated building block. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this compound for their research and development needs.

References

- 2. 2-(3-(Trifluoromethyl)benzamido)acetic acid_TargetMol [targetmol.com]

- 3. fishersci.at [fishersci.at]

- 4. testbook.com [testbook.com]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. grokipedia.com [grokipedia.com]

- 7. byjus.com [byjus.com]

- 8. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

Physicochemical properties of N-(3-(trifluoromethyl)benzoyl)glycine

An In-depth Technical Guide to the Physicochemical Properties of N-(3-(trifluoromethyl)benzoyl)glycine

Abstract

N-(3-(trifluoromethyl)benzoyl)glycine, also known as m-trifluoromethylhippuric acid, is a specialized amino acid derivative that merges the structural features of glycine with a trifluoromethyl-substituted benzoic acid. This compound serves as a valuable building block in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (CF3) group is a well-established strategy to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic characteristics, and a validated synthetic protocol for N-(3-(trifluoromethyl)benzoyl)glycine, offering critical insights for researchers and drug development professionals.

Introduction and Chemical Identity

N-(3-(trifluoromethyl)benzoyl)glycine belongs to the N-acyl glycine class of compounds. Its parent molecule, hippuric acid (N-benzoylglycine), is a natural metabolite formed by the conjugation of benzoic acid and glycine in the liver.[1][2][3] The strategic placement of a trifluoromethyl group on the meta-position of the benzoyl ring significantly alters the molecule's electronic and steric properties, making it an attractive scaffold for developing novel therapeutics.

1.1. Rationale for Scientific Interest

The scientific rationale for investigating this compound is twofold:

-

The N-Acyl Glycine Scaffold: This motif is recognized for its biocompatibility and its role in metabolic conjugation pathways, which can be leveraged for prodrug strategies or to modulate pharmacokinetic profiles.[4]

-

The Trifluoromethyl Group: The CF3 group is a bioisostere for a methyl group but possesses vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's permeability across biological membranes, increase its resistance to oxidative metabolism, and improve its binding interactions with target proteins.[5]

This guide synthesizes the available data to provide a foundational understanding of this compound for its application in advanced research.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence everything from reaction kinetics to bioavailability.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source / Method |

| IUPAC Name | 2-{[3-(Trifluoromethyl)benzoyl]amino}acetic acid | Nomenclature |

| Synonyms | m-Trifluoromethylhippuric acid | [6] |

| Molecular Formula | C₁₀H₈F₃NO₃ | Calculated |

| Molecular Weight | 263.17 g/mol | Calculated |

| Appearance | White crystalline powder (Predicted) | Analogy to Hippuric Acid[2] |

| Melting Point | 187–191 °C (for parent hippuric acid) | [7] |

| Solubility | Sparingly soluble in cold water; soluble in hot water, ethanol, and ether (Predicted) | Analogy to Hippuric Acid[3][7] |

2.1. Solubility and Lipophilicity (LogP)

While specific experimental data for N-(3-(trifluoromethyl)benzoyl)glycine is scarce, its solubility profile can be inferred from its structure and the properties of hippuric acid. Hippuric acid is readily soluble in hot water but less so in cold water.[3] The introduction of the highly lipophilic CF3 group is expected to decrease its aqueous solubility while increasing its solubility in non-polar organic solvents. This directly impacts its partition coefficient (LogP), a key predictor of a drug's ability to cross cell membranes. The higher LogP of the trifluoromethyl derivative compared to hippuric acid suggests potentially enhanced cell permeability.

2.2. Acidity (pKa)

The primary acidic proton is that of the carboxylic acid group (-COOH). For glycine itself, the pKa of the carboxylic acid is approximately 2.34. In N-(3-(trifluoromethyl)benzoyl)glycine, the electron-withdrawing effects of the adjacent amide and the distant trifluoromethylbenzoyl group will influence this value. The amide N-H proton is significantly less acidic, with a pKa typically above 15, and does not contribute to the compound's acidity in aqueous solution.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of a molecule's identity and structure.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.

-

¹H NMR: The proton spectrum is predicted to show distinct signals:

-

Aromatic Protons (4H): Complex multiplets between δ 7.5-8.2 ppm, characteristic of a 1,3-disubstituted benzene ring.

-

Amide Proton (1H): A triplet around δ 8.8-9.2 ppm, coupled to the adjacent methylene protons.

-

Methylene Protons (2H): A doublet around δ 3.9-4.2 ppm, coupled to the amide proton.

-

Carboxylic Acid Proton (1H): A broad singlet typically above δ 10 ppm, which may be exchangeable with deuterium in solvents like D₂O.

-

-

¹³C NMR: The carbon spectrum will feature:

-

Carbonyl Carbons: Two signals in the δ 165-175 ppm range for the amide and carboxylic acid carbons.

-

Aromatic Carbons: Multiple signals between δ 120-140 ppm. The carbon attached to the CF3 group will appear as a quartet due to C-F coupling.

-

CF₃ Carbon: A quartet signal with a large coupling constant (J ≈ 272 Hz).

-

Methylene Carbon: A signal around δ 40-45 ppm.

-

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single, sharp signal is expected around δ -63 ppm (relative to CFCl₃), confirming the presence of the CF₃ group.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300–2500 | O-H (Carboxylic Acid) | Stretching (Broad) |

| ~3300 | N-H (Amide) | Stretching |

| ~1730 | C=O (Carboxylic Acid) | Stretching |

| ~1650 | C=O (Amide I) | Stretching |

| ~1550 | N-H Bend (Amide II) | Bending |

| 1350–1100 | C-F (CF₃) | Stretching (Strong) |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer, while the strong C-F stretches confirm the trifluoromethyl substitution.[8][9]

3.3. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which serve as a molecular fingerprint. Under Electron Ionization (EI), the molecule is expected to fragment via characteristic pathways, including cleavage of the amide bond to yield the 3-(trifluoromethyl)benzoyl cation and the glycine radical cation.

Synthesis and Purification

The most reliable and common method for synthesizing N-acyl glycines is the Schotten-Baumann reaction.[3][5] This involves the acylation of glycine with an acid chloride under alkaline conditions.

4.1. Synthetic Pathway: Schotten-Baumann Reaction

The causality behind this experimental choice is its high efficiency and operational simplicity. The sodium hydroxide serves two purposes: it deprotonates the glycine amino group, increasing its nucleophilicity, and it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Caption: Synthetic workflow for N-(3-(trifluoromethyl)benzoyl)glycine.

4.2. Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution yields a crystalline product whose identity can be rigorously confirmed by the spectroscopic methods outlined in Section 3.

-

Preparation: In a 100 mL Erlenmeyer flask, dissolve 1.5 g (0.02 mol) of glycine in 25 mL of a 10% sodium hydroxide solution. Cool the flask in an ice bath.

-

Acylation: While stirring the cooled glycine solution, add 5.0 g (0.024 mol) of 3-(trifluoromethyl)benzoyl chloride dropwise over 15 minutes. A white solid will begin to form.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1 hour to ensure the reaction goes to completion. The characteristic smell of the acid chloride should dissipate.

-

Acidification: Cool the reaction mixture again in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise while stirring until the solution is strongly acidic (pH ~2), as confirmed with litmus paper. A dense white precipitate of the product will form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 20 mL of cold deionized water to remove inorganic salts.

-

Purification: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot water or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60-70 °C to a constant weight.

-

Characterization: Confirm the product's identity and purity via melting point analysis and NMR spectroscopy.

Potential Applications and Toxicological Profile

5.1. Applications in Medicinal Chemistry

Derivatives of benzoyl glycine have shown promise as antibacterial agents.[5] The strategic introduction of electron-withdrawing groups, such as halogens or a trifluoromethyl group, has been shown to enhance this activity.[5] Therefore, N-(3-(trifluoromethyl)benzoyl)glycine is a prime candidate for:

-

A lead compound or scaffold in the development of novel antibiotics.

-

A building block for more complex molecules in drug discovery programs targeting various diseases.

-

A tool compound for probing biological systems.

5.2. Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(3-(trifluoromethyl)benzoyl)glycine is not widely available, data from analogous compounds like hippuric acid suggest a low to moderate hazard profile.

-

Hazards: May cause skin and serious eye irritation.[10][11] Inhalation of dust may cause respiratory tract irritation.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[12] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move to fresh air. Seek medical attention if irritation persists.

This information is for guidance only and a substance-specific risk assessment should always be performed.

Conclusion

N-(3-(trifluoromethyl)benzoyl)glycine is a compound of significant interest due to the advantageous properties conferred by its trifluoromethyl group and N-acyl glycine backbone. This guide has detailed its fundamental physicochemical properties, provided a predictive spectroscopic profile for its unambiguous identification, and outlined a robust synthetic protocol. The insights and methodologies presented herein provide a solid foundation for researchers and scientists to utilize this valuable molecule in drug discovery and development endeavors. Further experimental validation of the predicted properties and exploration of its biological activities are promising avenues for future research.

References

- 1. N-benzoyl glycine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. acs.org [acs.org]

- 3. Hippuric acid - Wikipedia [en.wikipedia.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. ijpca.org [ijpca.org]

- 6. N-(3-(TRIFLUOROMETHYL)BENZOYL)GLYCINE; m-trifluoromethylhippuric acid; 2-{[3-(Trifluoromethyl)benzoyl]amino}acetic acid | Chemrio [chemrio.com]

- 7. N-(benzoyl)glycine, CAS No. 495-69-2 - iChemical [ichemical.com]

- 8. Light-induced effects in glycine aqueous solution studied by Fourier transform infrared-emission spectroscopy and ultraviolet-visible spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. pccarx.com [pccarx.com]

An In-depth Technical Guide to 2-(3-(Trifluoromethyl)benzamido)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3-(Trifluoromethyl)benzamido)acetic acid, a key pharmaceutical intermediate. This document will delve into its chemical identity, a detailed and validated synthesis protocol, structural characterization, safety considerations, and its role in the broader context of medicinal chemistry.

Compound Identification and Physicochemical Properties

This compound, also known as N-(3-(trifluoromethyl)benzoyl)glycine or m-trifluoromethylhippuric acid, is a synthetic N-acyl amino acid. The presence of the trifluoromethyl (-CF3) group on the benzoyl moiety significantly influences its electronic properties and lipophilicity, making it a valuable building block in drug discovery.[1][][3]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 17794-48-8 | [1][][4][5][6] |

| Molecular Formula | C₁₀H₈F₃NO₃ | [][4][5] |

| Molecular Weight | 247.17 g/mol | [][4][5] |

| IUPAC Name | 2-[[3-(trifluoromethyl)benzoyl]amino]acetic acid | [] |

| Synonyms | N-(3-(Trifluoromethyl)benzoyl)glycine, m-Trifluoromethylhippuric acid | [4][6] |

| Appearance | White to light yellow or off-white solid | [4] |

| Melting Point | 134-138°C | [][4][6] |

| Boiling Point | 401.7°C at 760 mmHg (Predicted) | [][4][6] |

| Density | 1.417 g/cm³ (Predicted) | [][4][6] |

| Storage | Sealed in a dry, dark place at room temperature. | [4] |

The Role of the Trifluoromethyl Group in Medicinal Chemistry

The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in modern drug design. This is due to its profound effects on a molecule's physicochemical and biological properties. The -CF3 group is highly electronegative and lipophilic. Its introduction into a molecule can:

-

Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life of the drug.

-

Enhance Binding Affinity: The -CF3 group can participate in various non-covalent interactions with biological targets, such as dipole-dipole and ion-dipole interactions, potentially increasing the binding affinity and potency of the drug.

-

Modulate Lipophilicity: The lipophilic nature of the -CF3 group can improve a compound's ability to cross cellular membranes, which is crucial for reaching its target site of action.

-

Alter Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can significantly alter the pKa of nearby functional groups, which can be critical for drug-receptor interactions and solubility.

The strategic placement of the trifluoromethyl group at the meta-position of the benzoyl ring in this compound makes it a versatile intermediate for creating novel therapeutic agents with potentially enhanced properties.

Synthesis Protocol: The Schotten-Baumann Reaction

The synthesis of this compound is efficiently achieved via the Schotten-Baumann reaction. This classic organic reaction forms an amide bond between an amine and an acid chloride under basic aqueous conditions. In this case, glycine (the amine source) is acylated by 3-(trifluoromethyl)benzoyl chloride.

The causality behind this experimental choice is rooted in the reliability and high yield of this reaction for N-acylation of amino acids. The biphasic or aqueous/organic co-solvent system allows the base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation while keeping the starting materials and product in favorable phases. The use of a strong base like sodium hydroxide deprotonates the amino group of glycine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the acid chloride.

Diagram of Synthesis Pathway

Caption: Synthesis of the target compound via the Schotten-Baumann reaction.

Detailed Step-by-Step Methodology

This protocol is adapted from a verified synthetic procedure.[4]

Materials and Equipment:

-

Glycine (CAS: 56-40-6)

-

3-(Trifluoromethyl)benzoyl chloride (CAS: 2251-65-2)

-

Sodium hydroxide (NaOH)

-

Acetonitrile

-

Concentrated hydrochloric acid (HCl, 37%)

-

Toluene

-

Hexane

-

Deionized water

-

Large four-necked round-bottom flask

-

Mechanical stirrer

-

Thermocouple controller

-

Cooling bath (e.g., ice-water bath)

-

Addition funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Initial Setup: In a 12 L four-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge glycine (318 g, 4.19 mol), acetonitrile (1.2 L), and a solution of sodium hydroxide (5.31 L, 10.62 mol).

-

Cooling: With stirring, cool the mixture to an internal temperature of 4°C using an external cooling bath.

-

Addition of Acid Chloride: Prepare a solution of 3-(trifluoromethyl)benzoyl chloride (885.0 g, 4.12 mol) dissolved in acetonitrile (0.75 L). Add this solution dropwise to the reaction flask over a period of 2 hours, ensuring the internal temperature is maintained between 4-6°C.

-

Reaction Completion: After the addition is complete, continue to stir the resulting slightly orange-pink solution at 4°C for an additional 30 minutes.

-

Acidification and Precipitation: Acidify the reaction mixture to a pH of 3 by the slow addition of concentrated hydrochloric acid (approximately 400 mL) over 30 minutes. Critically, maintain the internal temperature between 0-6°C during this step. A pale-yellow suspension will form.

-

Stirring: Stir the suspension at 0°C for 1 hour to ensure complete precipitation.

-

Primary Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with cold (0°C) deionized water (2 x 300 mL).

-

Drying (Part 1): Dry the solid in the air for 2 hours, then place it in a drying oven at 60°C. Further drying under vacuum (120 mmHg) for 20 hours will yield the pure product as an off-white solid.

-

Workup of Filtrate (Optional Recovery): The filtrate can be extracted with ethyl acetate (2 x 1 L). The combined organic layers should be washed with brine (300 mL) and concentrated under vacuum to yield a crude waxy solid.

-

Purification of Crude Product: The crude product can be ground, sonicated with toluene (1 L), and stirred at 10°C for 1 hour. The solid is then collected by filtration, washed with hexane (2 x 50 mL), and dried in a vacuum oven at 50°C to yield additional pure product.

Structural Characterization

Validation of the synthesized product's identity and purity is paramount. The primary method cited for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trifluoromethylbenzoyl group (typically in the range of 7.5-8.5 ppm), a doublet for the methylene (-CH₂-) protons of the glycine moiety (around 4.0 ppm), and a broad singlet for the amide N-H proton. The carboxylic acid proton will also be present as a broad singlet, often at a high chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons (amide and carboxylic acid, >165 ppm), the aromatic carbons (120-140 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling), and the methylene carbon of the glycine unit (around 40-45 ppm).

-

FT-IR: The infrared spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the carboxylic acid and amide (around 1700-1750 cm⁻¹ and 1650 cm⁻¹, respectively), and strong C-F stretching bands (in the 1100-1350 cm⁻¹ region).

-

Mass Spectrometry: The exact mass should correspond to the molecular formula C₁₀H₈F₃NO₃ (Calculated: 247.0456 g/mol ).

Safety and Handling

As a laboratory chemical, this compound requires careful handling.[4]

-

Hazard Classification: It is classified as causing serious eye irritation (H319).[4]

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Wash skin thoroughly after handling.

-

Use in a well-ventilated area.

-

-

First Aid:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of water.

-

Inhalation: Move to fresh air.

-

Always consult the material safety data sheet (MSDS) before handling this compound.

Applications in Drug Development

This compound is primarily utilized as a pharmaceutical intermediate.[1] Its structure serves as a scaffold that can be further elaborated to create more complex molecules with potential therapeutic activity. Patent literature indicates its use in the synthesis of inhibitors and modulators for various biological targets. For example, it has been used as a building block in the synthesis of:

-

Endo-5-[2-(3-trifluoromethylbenzoylamino)acetylamino]octahydrocyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester , a complex molecule likely targeted for further development in a drug discovery program.

-

Other complex carbamate and amide structures, where the N-(3-(trifluoromethyl)benzoyl)glycine core is coupled with other amines or alcohols to build larger, more functionalized molecules.

The presence of both a carboxylic acid and an amide linkage provides two key points for chemical modification, allowing for its incorporation into a wide array of potential drug candidates through peptide coupling or other condensation reactions.

Diagram of Application Workflow

Caption: Role as an intermediate in multi-step pharmaceutical synthesis.

Conclusion

This compound (CAS: 17794-48-8) is a well-characterized and synthetically accessible building block of significant interest to the pharmaceutical and life sciences industries. Its straightforward synthesis via the Schotten-Baumann reaction, combined with the beneficial properties imparted by the trifluoromethyl group, makes it a valuable intermediate for the development of novel therapeutics. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

N-(3-(Trifluoromethyl)benzoyl)glycine chemical structure and IUPAC name

An In-depth Technical Guide to N-(3-(Trifluoromethyl)benzoyl)glycine: Structure, Synthesis, and Scientific Context

Executive Summary

This technical guide provides a comprehensive overview of N-(3-(Trifluoromethyl)benzoyl)glycine, a fluorinated derivative of the common metabolite hippuric acid. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical identity, IUPAC nomenclature, and detailed molecular structure. We present a robust and well-established synthetic protocol based on the Schotten-Baumann reaction, explaining the mechanistic rationale behind the procedural steps. Furthermore, this guide situates the compound within the broader scientific context, exploring the strategic importance of the trifluoromethyl group in modern drug design and discussing potential applications rooted in the biological activities of related N-acylglycines.

Introduction & Scientific Rationale

N-acylglycines represent a significant class of molecules, most notably exemplified by N-benzoylglycine, or hippuric acid. Hippuric acid is a normal component of urine, formed in the liver through the conjugation of benzoic acid with the amino acid glycine.[1][2] It serves as a key metabolite for aromatic compounds derived from dietary sources, such as phenolic compounds in fruits and teas. Beyond its role as a biomarker, the N-benzoylglycine scaffold has attracted considerable interest in medicinal chemistry due to its structural versatility and biological potential.[3]

The subject of this guide, N-(3-(Trifluoromethyl)benzoyl)glycine (also known as m-trifluoromethylhippuric acid), is a strategically modified analogue of hippuric acid. The introduction of a trifluoromethyl (-CF3) group onto the benzoyl ring is a well-established strategy in medicinal chemistry. The -CF3 group is a powerful electron-withdrawing moiety and a bioisostere for other chemical groups. Its incorporation can profoundly influence a molecule's physicochemical properties, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.

-

Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes.

-

Binding Affinity: The unique electronic properties of the -CF3 group can alter the molecule's interaction with protein targets, potentially improving binding affinity and potency.

Studies on various benzoyl glycine derivatives have shown that the presence of electron-withdrawing groups on the benzoyl ring can enhance antibacterial activity.[3] This guide provides the foundational chemical knowledge required for researchers to synthesize, identify, and explore the potential of N-(3-(Trifluoromethyl)benzoyl)glycine in various research and development applications.

Chemical Identity and Structure

A precise understanding of a compound's structure and nomenclature is fundamental to all scientific investigation.

IUPAC Nomenclature and Synonyms

The systematic naming and identification of N-(3-(Trifluoromethyl)benzoyl)glycine are as follows:

-

Primary IUPAC Name: 2-{[3-(Trifluoromethyl)benzoyl]amino}acetic acid[4]

-

Common Synonyms: N-(3-(Trifluoromethyl)benzoyl)glycine, m-trifluoromethylhippuric acid[4]

-

CAS Number: 17794-48-8[5]

Molecular Structure

The molecule consists of a glycine backbone linked via an amide bond to a 3-(trifluoromethyl)benzoyl group. The central structural feature is the amide linkage between the carboxyl group of 3-(trifluoromethyl)benzoic acid and the amino group of glycine.

Caption: Chemical structure of N-(3-(Trifluoromethyl)benzoyl)glycine.

Physicochemical Properties

Quantitative data for N-(3-(Trifluoromethyl)benzoyl)glycine is not widely published. However, the properties of its parent compound, hippuric acid (N-benzoylglycine), provide a valuable reference point for researchers.

| Property | Hippuric Acid (N-Benzoylglycine) | N-(3-(Trifluoromethyl)benzoyl)glycine | Reference |

| Molecular Formula | C₉H₉NO₃ | C₁₀H₈F₃NO₃ | [6] |

| Molecular Weight | 179.17 g/mol | 247.17 g/mol | [6][7] |

| Appearance | White crystalline powder | Data not available | [8] |

| Melting Point | 187-191 °C | Data not available | [8] |

| Boiling Point | ~240 °C (decomposes) | Data not available | [1][9] |

| Solubility | Sparingly soluble in cold water; soluble in hot water, ethanol. | Expected to have lower aqueous solubility due to the lipophilic -CF3 group. | [8] |

Synthesis Methodology: The Schotten-Baumann Approach

The synthesis of N-acylglycines is reliably achieved via the Schotten-Baumann reaction, a robust method for the N-acylation of amines using an acid chloride in the presence of a base.[3]

Mechanistic Rationale

This experimental design is rooted in fundamental organic chemistry principles. The reaction proceeds via nucleophilic acyl substitution.

-

Nucleophile Activation: Glycine is dissolved in an aqueous base (e.g., 10% NaOH solution). The base deprotonates the amino group (-NH₂), increasing its nucleophilicity. It also deprotonates the carboxylic acid group, ensuring the glycine remains in the aqueous phase.

-

Electrophilic Attack: The highly reactive acid chloride, 3-(trifluoromethyl)benzoyl chloride, is added. The electron-rich nitrogen atom of glycine attacks the electrophilic carbonyl carbon of the acid chloride.

-

Byproduct Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct. The excess sodium hydroxide in the reaction mixture immediately neutralizes the HCl to form sodium chloride and water, driving the reaction to completion.[2]

-

Product Precipitation: Upon completion, the reaction mixture is acidified. This protonates the carboxylate group of the product, rendering the N-(3-(Trifluoromethyl)benzoyl)glycine molecule neutral and causing it to precipitate out of the aqueous solution, as it is significantly less water-soluble than its sodium salt.

Caption: Workflow for the synthesis of N-(3-(Trifluoromethyl)benzoyl)glycine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of hippuric acid.[1][2]

-

Preparation of Glycine Solution: In a suitable conical flask, dissolve 1.0 g of glycine in 10 mL of 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath.

-

Acylation Reaction: While vigorously stirring or shaking the flask in the ice bath, add 2.8 g (or 1.9 mL) of 3-(trifluoromethyl)benzoyl chloride in small portions over approximately 10-15 minutes. Ensure the flask is stoppered between additions.

-

Reaction Completion: After the final addition, continue to shake the mixture vigorously for an additional 15-20 minutes until the pungent odor of the acid chloride is no longer detectable.

-

Product Precipitation: Slowly and carefully acidify the reaction mixture by adding concentrated hydrochloric acid dropwise while stirring. Check the pH with litmus or Congo red paper until it is strongly acidic (pH ~2). A white precipitate of N-(3-(Trifluoromethyl)benzoyl)glycine will form.

-

Isolation and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove sodium chloride and excess HCl.

-

Purification (Recrystallization): Transfer the crude, dried product to a flask and recrystallize from a minimal amount of boiling water or a suitable solvent system like ethanol/water to yield the purified crystalline product. Dry the final product in a desiccator or a vacuum oven at a moderate temperature.

Self-Validation and Quality Control

To ensure the integrity of the synthesis, the following analytical checks are recommended:

-

Reaction Monitoring: Thin-Layer Chromatography (TLC) can be used to monitor the disappearance of the starting materials.

-

Purity Assessment: The melting point of the final product should be determined. A sharp melting range is indicative of high purity.

-

Structural Confirmation: The identity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) Spectroscopy to verify the presence of all expected functional groups and structural features.

Potential Applications and Research Context

While specific applications for N-(3-(Trifluoromethyl)benzoyl)glycine are not extensively documented, its structure suggests several promising avenues for research:

-

Antibacterial Drug Discovery: As noted, electron-withdrawing groups on the benzoyl ring of N-benzoylglycine derivatives have been shown to enhance antibacterial activity.[3] This compound is therefore a logical candidate for screening against various bacterial strains, including multi-drug resistant pathogens.

-

Metabolomics and Biomarker Research: Hippuric acid is a well-known biomarker for toluene exposure and certain metabolic conditions.[2] N-(3-(Trifluoromethyl)benzoyl)glycine could be synthesized as a stable-isotope labeled internal standard for mass spectrometry-based metabolomics studies or investigated as a potential biomarker for exposure to 3-(trifluoromethyl)benzoic acid or related industrial chemicals.

-

Enzyme Inhibition Studies: The N-acylglycine core is present in various biologically active molecules. This compound could be tested as an inhibitor for enzymes that process similar substrates.

Safety and Handling

-

Hazard Identification: N-(3-(Trifluoromethyl)benzoyl)glycine is classified as causing serious eye irritation.[5] The parent compound, hippuric acid, is listed as harmful if swallowed, causing skin irritation, and potentially causing respiratory irritation.[8][10] It is prudent to handle the trifluoromethyl derivative with similar precautions.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

N-(3-(Trifluoromethyl)benzoyl)glycine is a fluorinated analogue of hippuric acid with significant potential for chemical and biological research. Its structure combines the biocompatible N-acylglycine scaffold with the strategically important trifluoromethyl group, a hallmark of modern medicinal chemistry. The compound can be reliably synthesized via the Schotten-Baumann reaction, a straightforward and scalable method. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and explore the utility of this compound in fields ranging from drug discovery to metabolomics.

References

- 1. globalconference.info [globalconference.info]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. ijpca.org [ijpca.org]

- 4. N-(3-(TRIFLUOROMETHYL)BENZOYL)GLYCINE; m-trifluoromethylhippuric acid; 2-{[3-(Trifluoromethyl)benzoyl]amino}acetic acid | Chemrio [chemrio.com]

- 5. chemical-label.com [chemical-label.com]

- 6. Hippuric acid [webbook.nist.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. N-(benzoyl)glycine, CAS No. 495-69-2 - iChemical [ichemical.com]

- 9. Hippuric acid - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Sourcing 2-(3-(trifluoromethyl)benzamido)acetic acid for Advanced Research

Abstract

This technical guide provides an in-depth analysis for researchers seeking to procure high-quality 2-(3-(trifluoromethyl)benzamido)acetic acid (CAS No. 17794-48-8). Moving beyond a simple supplier list, this document offers a framework for vendor evaluation, critical quality attributes to scrutinize, and a practical, step-by-step protocol for incoming material verification. As a key building block in medicinal chemistry, the integrity of this reagent is paramount to the validity and success of downstream applications. This guide is structured to empower researchers to make informed purchasing decisions, ensuring the reliability and reproducibility of their experimental outcomes.

Introduction: The Strategic Importance of a Well-Characterized Starting Material

This compound, also known as m-Trifluoromethylhippuric acid, is an N-acylglycine derivative. Its structure, featuring a trifluoromethyl group on the benzoyl moiety, makes it a valuable intermediate in the synthesis of pharmacologically active compounds. The trifluoromethyl group is a bioisostere for other chemical groups and can significantly enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule, making it a desirable feature in modern drug design.

Given its role as a foundational precursor, the purity and structural integrity of the procured this compound are not trivial details; they are critical determinants of subsequent reaction yields, impurity profiles, and ultimately, the biological activity of the final compounds. An inadequately characterized starting material can introduce confounding variables, leading to irreproducible results and wasted resources. This guide, therefore, emphasizes a "trust but verify" approach to chemical procurement.

Identifying Reputable Suppliers: A Comparative Analysis

The selection of a supplier should be a deliberate process, balancing cost with demonstrable quality and reliable documentation. The following table summarizes offerings from several notable commercial suppliers catering to the research and development community. Researchers are encouraged to use this as a starting point and to request lot-specific Certificates of Analysis (CoA) before purchase.

| Supplier | Catalog Number (Example) | Stated Purity | Available Quantities | Documentation Availability |

| Sigma-Aldrich (Merck) | AMBH303C58C1[1] | Not specified on product page | Inquire | CoA and COO available[2] |

| MedChemExpress | HY-75204 | >99% (Example CoA: 99.31% by LCMS)[3] | 10mM*1mL, 5g, 10g | Batch-specific CoA, SDS[3] |

| BOC Sciences | 17794-48-8 | ≥95%[] | mg, g, kg scale[] | General specs online; CoA on request |

| Santa Cruz Biotechnology | sc-284999 | Not specified on product page | Inquire | CoA available for lot-specific data[5] |

| Aladdin Scientific | ALA-B700958 | min 95%[6] | 100 mg[6] | General specs online |

| ChemicalBook | CB2258508 | (Aggregates multiple suppliers) | Various | Links to various suppliers[1] |

| TargetMol | T6854 | Not specified on product page | mg to g scale | General specs online |

| 2A Biotech | 2A-0114498 | 96%+[7] | Inquire | CoA and MSDS on request[7] |

| Nanjing Norris-Pharm | 17794-48-8 | 97% | Gram to Kilogram MOQ | Inquire |

Note: Availability, purity, and catalog numbers are subject to change. Always verify with the supplier directly.

Workflow for Supplier Selection

Choosing the right supplier involves more than comparing prices. The following workflow illustrates a logical sequence for qualifying a vendor for a critical reagent.

References

The Trifluoromethyl Group: A Keystone in the Design of Benzamidoacetic Acid Derivatives

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical, pharmacokinetic, and pharmacodynamic properties of bioactive molecules.[1] This guide provides a detailed examination of the multifaceted role of the CF3 group within the benzamidoacetic acid scaffold, a privileged structure in drug discovery. We will dissect the causal mechanisms by which this unique functional group influences lipophilicity, metabolic stability, electronic character, and target binding affinity. This text serves as a technical resource, integrating theoretical principles with field-proven experimental insights and protocols to empower researchers in the rational design of next-generation therapeutics based on this framework.

Introduction: The Strategic Value of the Trifluoromethyl Group

In the iterative process of drug design, small structural modifications can elicit profound changes in a molecule's biological profile.[2] The trifluoromethyl (CF3) group, while seemingly a simple substitution for a methyl group or hydrogen atom, is one of the most impactful functional groups in the medicinal chemist's arsenal.[3] Its prevalence in pharmaceuticals is a testament to its ability to confer desirable drug-like properties, including enhanced metabolic stability, improved membrane permeability, and modulated target affinity.[4]

The CF3 group is often employed as a bioisostere for methyl or chloro groups, mimicking their steric bulk to some extent while introducing drastically different electronic properties.[5][6] Unlike a methyl group, the CF3 group is strongly electron-withdrawing and possesses a robust hydrophobic character, stemming from the high electronegativity of the three fluorine atoms.[7] These fundamental characteristics are the origin of its powerful effects on the parent molecule.

When appended to the benzamidoacetic acid framework, the CF3 group can fine-tune the molecule's properties in several critical ways:

-

Modulation of Physicochemical Properties: Altering lipophilicity (LogP) and the acidity (pKa) of the carboxylic acid and amide N-H.

-

Enhancement of Pharmacokinetic Profile: Blocking metabolic oxidation and improving passage across biological membranes.

-

Optimization of Pharmacodynamic Activity: Increasing binding affinity and selectivity for the biological target through new hydrophobic and electrostatic interactions.

This guide will explore each of these aspects in detail, providing the scientific rationale and practical methodologies for leveraging the CF3 group in the context of benzamidoacetic acid derivatives.

Impact on Physicochemical Properties

The introduction of a CF3 group to the benzoyl ring of a benzamidoacetic acid derivative fundamentally alters its electronic and steric landscape, which in turn governs its physical properties.

Lipophilicity and Permeability

Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] The CF3 group is significantly more lipophilic than a hydrogen or methyl group, with a Hansch π value of approximately +0.88.[5][9]

This increase in lipophilicity can dramatically improve a compound's ability to permeate biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[4][10] The enhanced lipophilicity arises from the hydrophobic surface created by the fluorine atoms. However, the effect is context-dependent; the position of the CF3 group on the aromatic ring and the overall polarity of the molecule can influence the magnitude of the LogP increase.[11][12]

| Property | Benzamidoacetic Acid (Parent) | 4-(Trifluoromethyl)benzamidoacetic Acid (Derivative) | Rationale for Change |

| Calculated LogP | ~1.0 | ~1.8 - 2.0 | The CF3 group is a highly lipophilic substituent (Hansch π ≈ +0.88), increasing the compound's preference for the lipid phase.[5][9] |

| pKa (Carboxylic Acid) | ~3.8 | ~3.4 | The strong electron-withdrawing inductive effect of the CF3 group stabilizes the carboxylate anion, making the acid stronger (lower pKa).[6][13] |

| Metabolic Half-life (t½) | Short | Significantly Longer | The C-F bonds are exceptionally strong, making the CF3 group resistant to oxidative metabolism by CYP450 enzymes, which often target aromatic C-H or C-CH3 bonds.[3][9] |

Table 1: Comparative Physicochemical and Metabolic Properties. Data are estimated based on established principles for illustrative purposes.

Electronic Effects and Acidity

The CF3 group is one of the most potent electron-withdrawing groups used in medicinal chemistry, primarily acting through a strong negative inductive effect (-I).[7][13] When placed on the benzoyl ring, it withdraws electron density from the aromatic system. This has two major consequences for the benzamidoacetic acid core:

-

Increased Acidity of the Carboxylic Acid: The inductive withdrawal of electron density extends to the carboxylic acid moiety, stabilizing the resulting carboxylate anion upon deprotonation. This stabilization makes the proton easier to remove, thus lowering the pKa and increasing the acidity of the molecule.[6] This can have significant implications for drug formulation and interaction with biological targets.

-

Deactivation of the Aromatic Ring: The electron-deficient nature of the trifluoromethyl-substituted ring makes it less susceptible to electrophilic aromatic substitution but can influence its interactions (e.g., π-stacking) within a receptor binding pocket.[14][15]

Enhancement of Pharmacokinetic Profile (ADME)

Perhaps the most celebrated role of the trifluoromethyl group is its ability to enhance metabolic stability, a critical factor in achieving a suitable pharmacokinetic profile for a drug candidate.[3]

Metabolic Stability

Aromatic rings and methyl groups are common sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] By replacing a hydrogen or a methyl group at a metabolically vulnerable position with a CF3 group, that metabolic pathway can be effectively blocked.[9] This is due to the exceptional strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), rendering it highly resistant to enzymatic cleavage.[5][9]

This "metabolic blocking" strategy can lead to:

-

Increased drug half-life (t½): The drug remains in circulation for a longer period.[4]

-

Improved oral bioavailability: Less of the drug is eliminated by first-pass metabolism in the liver.

-

Reduced patient-to-patient variability: A more predictable pharmacokinetic profile is achieved by shutting down a major clearance pathway.[3]

dot

Caption: Multifaceted influence of the CF3 group on drug properties.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a standardized method to assess the metabolic stability of a trifluoromethylated benzamidoacetic acid derivative compared to its non-fluorinated analog.[3]

Objective: To determine the rate of metabolism of a test compound by liver microsomes.

Materials:

-

Test compounds (e.g., 4-(trifluoromethyl)benzamidoacetic acid and benzamidoacetic acid)

-

Liver microsomes (human, rat, or other species)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Ice-cold "stopping solution" (e.g., acetonitrile with an internal standard)

-

96-well plates, incubator, LC-MS/MS system

Methodology:

-

Preparation:

-

Prepare stock solutions of test compounds in DMSO (e.g., 10 mM).

-

Create working solutions by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 100 µM).

-

Prepare the liver microsome solution in phosphate buffer to the final assay concentration (e.g., 0.5 mg/mL).

-

Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome solution.

-

Add the test compound working solution to the wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

-

Reaction Initiation and Time Points:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k . A longer half-life indicates greater metabolic stability.

-

dot

Caption: Workflow for an in vitro metabolic stability assay.

Pharmacodynamic Implications: Target Binding

The electronic and steric properties of the CF3 group can significantly influence how a benzamidoacetic acid derivative interacts with its biological target.

-

Hydrophobic Interactions: The lipophilic nature of the CF3 group allows it to occupy and form favorable hydrophobic interactions within a nonpolar pocket of a receptor or enzyme active site. This can increase the overall binding affinity (potency) of the compound.[5]

-

Electrostatic Interactions: The strong electron-withdrawing nature of the CF3 group alters the electron density of the aromatic ring. This can modulate π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in the binding site.

-

Conformational Effects: The steric bulk of the CF3 group, which is larger than a methyl group, can lock the molecule into a specific, more favorable conformation for binding, thereby increasing affinity and selectivity.[5]

dot

Caption: Hypothetical binding interactions of a CF3-substituted ligand.

Synthetic Strategies

The synthesis of trifluoromethylated benzamidoacetic acid derivatives typically involves coupling a pre-functionalized aromatic component with a glycine equivalent. A common and reliable approach is amide bond formation.

Representative Synthetic Pathway:

-

Starting Material Selection: The synthesis begins with a commercially available or prepared benzoic acid bearing a trifluoromethyl group at the desired position (e.g., 4-(trifluoromethyl)benzoic acid).

-

Acid Activation: The carboxylic acid is activated to facilitate amide coupling. Common methods include conversion to an acid chloride (using thionyl chloride or oxalyl chloride) or using peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU.

-

Amide Coupling: The activated benzoic acid derivative is then reacted with a glycine ester (e.g., glycine ethyl ester hydrochloride) in the presence of a base (e.g., triethylamine or DIPEA) to form the amide bond.

-

Ester Hydrolysis: The final step is the hydrolysis of the ester group to yield the desired carboxylic acid. This is typically achieved under basic conditions (e.g., using NaOH or LiOH) followed by acidic workup to protonate the carboxylate.

This modular approach allows for the synthesis of a wide variety of derivatives by simply changing the starting trifluoromethylated benzoic acid or the amino acid component.[16]

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful and versatile tool in the design of benzamidoacetic acid-based drug candidates. Its ability to simultaneously enhance metabolic stability, increase lipophilicity, and modulate target binding makes it a highly valuable substituent for optimizing lead compounds.[9][10] By blocking common metabolic pathways, it directly addresses one of the most significant challenges in drug development—achieving a favorable pharmacokinetic profile.[3] Furthermore, its profound electronic and steric influence provides a mechanism to fine-tune the pharmacodynamic properties of the molecule, often leading to increased potency and selectivity.[5] A thorough understanding of the causal relationships between the CF3 group and its effects on molecular properties is essential for its rational application. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to strategically employ this "super-substituent" in the development of novel and effective therapeutics.

References

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chimia.ch [chimia.ch]

- 13. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 15. homework.study.com [homework.study.com]

- 16. nchr.elsevierpure.com [nchr.elsevierpure.com]

In Silico Modeling of N-(3-(trifluoromethyl)benzoyl)glycine: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of N-(3-(trifluoromethyl)benzoyl)glycine, a synthetic compound with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols. We will navigate the complete in silico drug discovery workflow, from target selection and preparation to molecular docking, molecular dynamics simulations, and ADMET profiling. The methodologies described herein are grounded in established scientific principles and leverage widely accessible computational tools.

Introduction: The Rationale for In Silico Investigation

N-(3-(trifluoromethyl)benzoyl)glycine is a derivative of benzoyl glycine, also known as hippuric acid. The incorporation of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance a molecule's pharmacological properties. The -CF3 group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1][2] Benzoyl glycine derivatives have demonstrated a range of biological activities, including antibacterial effects.[3]

Given these characteristics, N-(3-(trifluoromethyl)benzoyl)glycine presents itself as a compelling candidate for further investigation as a potential therapeutic agent. In silico modeling offers a rapid and cost-effective approach to explore its potential interactions with biological targets, predict its pharmacokinetic properties, and identify potential liabilities before committing to expensive and time-consuming laboratory synthesis and testing.[4][5]

For the purpose of this guide, we will hypothetically explore N-(3-(trifluoromethyl)benzoyl)glycine as an inhibitor of a crucial bacterial enzyme, Escherichia coli dihydrofolate reductase (DHFR). DHFR is a well-validated target for antibacterial drugs as it plays a vital role in the synthesis of DNA precursors.[6][7][8] By inhibiting bacterial DHFR, the growth and replication of the bacteria can be halted.[6]

This guide will, therefore, serve as a practical blueprint for conducting a thorough in silico evaluation of N-(3-(trifluoromethyl)benzoyl)glycine against E. coli DHFR.

The In Silico Drug Discovery Workflow: A Conceptual Overview

Our investigation will follow a structured, multi-step workflow that is a cornerstone of modern computational drug discovery. Each step builds upon the previous one, providing a progressively more detailed understanding of the molecule's potential as a drug candidate.

References

- 1. GROMACS Tutorials [mdtutorials.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 4. rcsb.org [rcsb.org]

- 5. pkCSM [biosig.lab.uq.edu.au]

- 6. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Dihydrofolate reductase inhibitors for use as antimicrobial agents [pubmed.ncbi.nlm.nih.gov]

Literature review of m-trifluoromethylhippuric acid synthesis

An In-depth Technical Guide to the Synthesis of m-Trifluoromethylhippuric Acid

Introduction: The Significance of Fluorinated Hippurates

m-Trifluoromethylhippuric acid is an acylated amino acid derivative, specifically the N-acyl conjugate of glycine and m-trifluoromethylbenzoic acid. The incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, often used to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As such, m-trifluoromethylhippuric acid serves as a vital reference standard in metabolic studies, a potential biomarker, and a building block in the synthesis of more complex pharmaceutical agents. Understanding its synthesis is fundamental for researchers in drug development, toxicology, and biochemistry.

This guide provides a comprehensive overview of the primary synthetic route to m-trifluoromethylhippuric acid, grounded in established chemical principles. We will explore the strategic preparation of key intermediates and detail the core amide bond formation, offering both mechanistic insights and a field-proven experimental protocol.

Retrosynthetic Analysis: A Strategic Disconnection

The synthesis of m-trifluoromethylhippuric acid is conceptually straightforward. The target molecule contains a central amide linkage. A retrosynthetic disconnection across this C-N bond logically identifies the two primary precursors: the amino acid glycine and an activated form of m-trifluoromethylbenzoic acid .

Caption: Retrosynthetic pathway for m-trifluoromethylhippuric acid.

This analysis highlights that the core challenge lies in efficiently forming the amide bond between a readily available amino acid and a specialized benzoic acid derivative. The most robust and widely adopted method for this transformation is the Schotten-Baumann reaction[1][2].

Part 1: Synthesis of the Key Electrophile: m-Trifluoromethylbenzoyl Chloride

While m-trifluoromethylbenzoic acid is a commercially available starting material[3], it is not sufficiently reactive to directly acylate glycine under mild conditions. Therefore, it must first be converted to a more potent electrophile, the corresponding acyl chloride. This "activation" step is critical for ensuring a high-yield reaction. The conversion is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is often preferred for its clean reaction profile, as the byproducts (CO₂, CO, and HCl) are all gaseous[4].

Experimental Protocol: Preparation of m-Trifluoromethylbenzoyl Chloride

Disclaimer: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Oxalyl chloride is highly toxic and corrosive.

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-trifluoromethylbenzoic acid (10.0 g, 52.6 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL) to the flask to dissolve the starting material.

-

Catalyst: Add two drops of N,N-dimethylformamide (DMF) to the solution.

-

Reagent Addition: Slowly add oxalyl chloride (5.5 mL, 63.1 mmol) dropwise to the stirred solution at room temperature. Vigorous gas evolution will be observed.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

-

Isolation: Carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude m-trifluoromethylbenzoyl chloride, a clear liquid, is often used directly in the next step without further purification[4].

| Compound | Formula | Molar Mass ( g/mol ) | CAS Number |

| m-Trifluoromethylbenzoic acid | C₈H₅F₃O₂ | 190.12 | 454-92-2[3] |

| Oxalyl Chloride | C₂Cl₂O₂ | 126.93 | 79-37-8 |

| m-Trifluoromethylbenzoyl chloride | C₈H₄ClF₃O | 208.56 | 2251-65-2 |

Part 2: The Core Synthesis via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic and highly effective method for acylating amines (and alcohols) using an acyl chloride under aqueous alkaline conditions[5]. The reaction is performed in a two-phase system (biphasic), typically water and an organic solvent in which the acyl chloride is soluble, although for this specific synthesis, the reaction can proceed efficiently in a primarily aqueous medium[2].

Mechanism of the Schotten-Baumann Reaction

The mechanism involves three key steps:

-

Deprotonation: The base (sodium hydroxide) deprotonates the ammonium group of glycine, making the amino group a more potent nucleophile.

-

Nucleophilic Attack: The nucleophilic nitrogen of the glycinate anion attacks the electrophilic carbonyl carbon of m-trifluoromethylbenzoyl chloride, forming a tetrahedral intermediate.

-

Elimination & Neutralization: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. The hydrochloric acid (HCl) byproduct is immediately neutralized by the excess base present in the reaction medium, which prevents the protonation of the unreacted amine and drives the reaction to completion[6].

References

- 1. Hippuric acid - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 [chemicalbook.com]

- 5. Hippuric acid synthesis - chemicalbook [chemicalbook.com]

- 6. byjus.com [byjus.com]

Methodological & Application

Navigating the Frontier of Drug Discovery: A Technical Guide to Fragment-Based Screening with 2-(3-(trifluoromethyl)benzamido)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Power of Small Beginnings in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has revolutionized the landscape of modern lead generation. As an alternative to traditional high-throughput screening (HTS), FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind to a biological target with high ligand efficiency. These fragments, typically with a molecular weight of less than 300 Daltons, serve as starting points for the rational design of potent and selective drug candidates. Their small size allows for a more comprehensive exploration of chemical space and often reveals novel binding pockets on a protein's surface.

While the initial binding affinity of a fragment is generally weak, in the micromolar to millimolar range, this is a feature, not a flaw. The simplicity of these molecules allows for the formation of high-quality, energetically favorable interactions with the target. These interactions can be precisely characterized using biophysical techniques, providing a detailed roadmap for medicinal chemists to "grow" or "link" these fragments into more complex and potent molecules. This iterative process of fragment identification, characterization, and optimization is a cornerstone of modern drug discovery, enabling the development of novel therapeutics for a wide range of diseases.

This guide will utilize 2-(3-(trifluoromethyl)benzamido)acetic acid as a representative example to delineate the principles and protocols of a typical FBDD campaign. It is important to note that while this compound is commercially available and possesses the characteristics of a suitable fragment, to date, there is no publicly available literature detailing its use in a specific fragment-based screening campaign against a particular biological target. Therefore, the following application notes and protocols are presented as a comprehensive, illustrative guide to the FBDD workflow, using this compound as a model fragment to explain the intricate steps involved in this powerful drug discovery methodology.

The Compound of Interest: this compound